4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid
Description
Properties
IUPAC Name |
4-[2-(4-nitrophenoxy)ethylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c15-12(16)2-1-7-13-8-9-19-11-5-3-10(4-6-11)14(17)18/h3-6,13H,1-2,7-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRFILVQWROGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCNCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697121 | |
| Record name | 4-{[2-(4-Nitrophenoxy)ethyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245698-26-3 | |
| Record name | 4-{[2-(4-Nitrophenoxy)ethyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution and Amine Coupling
A primary route involves coupling 4-nitrophenoxyethylamine with a butanoic acid derivative. While direct synthesis data for this compound is limited, analogous methods from related nitroaryl systems provide critical insights.
Example Protocol (Inferred from Patents):
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Step 1: Synthesis of 2-(4-nitrophenoxy)ethylamine by reacting 4-nitrophenol with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C.
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Step 2: Coupling with γ-bromobutanoic acid via nucleophilic substitution. The reaction is catalyzed by HOBt/EDC in dichloromethane, yielding the target compound after purification.
Key Data:
Reductive Amination of Nitro Precursors
An alternative approach involves reducing a nitro intermediate to an amine, followed by functionalization. While the target compound retains the nitro group, this method is applicable to intermediates in its synthesis.
Case Study from Patent CN105481705A:
A Pd/C-catalyzed hydrogenation of (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride uses ammonium formate as a hydrogen donor in methanol at 65°C. Although this targets a different compound, the methodology is transferable:
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Nitro Reduction: Substituted nitroarenes are reduced to amines under mild conditions.
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Acid Coupling: The amine intermediate reacts with butanoic acid derivatives via carbodiimide-mediated coupling.
Optimization Insight:
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Catalyst: 10% Pd/C achieves >90% conversion in model systems.
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Solvent: Methanol or ethanol enhances solubility and reaction rates.
Advanced Catalytic Systems and Solvent Effects
Palladium-Catalyzed Reactions
Pd/C is widely employed for nitro reductions and cross-couplings. In the synthesis of structurally related compounds, Pd/C with ammonium formate avoids gaseous hydrogen, improving safety and scalability.
Comparative Performance:
Solvent Selection and Reaction Kinetics
Polar aprotic solvents (DMF, DMSO) facilitate amine coupling, while alcohols (methanol, ethanol) optimize reductions. Ethanol/water mixtures (70:30) are effective for azide substitutions, as demonstrated in the synthesis of 2-azido-N-(4-nitrophenyl)acetamide.
Solvent Impact on Yield:
| Solvent Mix | Reaction Type | Yield (%) | Source |
|---|---|---|---|
| Ethanol/water (70:30) | Azide substitution | 69 | |
| Methanol | Reductive amination | 85 |
Challenges and Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be further oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethylamino chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Yields nitro derivatives.
Reduction: Yields amino derivatives.
Substitution: Yields substituted ethylamino derivatives.
Scientific Research Applications
Pharmaceutical Applications
4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid is investigated for its role in drug development due to its structural properties that allow for interaction with biological systems.
1.1. Soluble Epoxide Hydrolase Inhibitors
Recent studies have highlighted the compound's potential as a soluble epoxide hydrolase inhibitor, which is crucial for managing cardiovascular diseases. The compound demonstrated low nanomolar activity against recombinant human soluble epoxide hydrolase, indicating its efficacy in therapeutic contexts .
| Compound | IC50 (nM) | Metabolic Stability |
|---|---|---|
| This compound | 1.3 ± 0.05 | High |
1.2. Drug Delivery Systems
The compound is also being explored for use in drug delivery systems. For instance, it has been incorporated into hydrogels designed for controlled release in oral drug delivery systems, enhancing bioavailability and targeting specific tissues .
Agricultural Applications
In agriculture, this compound has been studied for its role as a herbicide and in plant biotechnology.
2.1. Herbicide Development
The compound has been evaluated as a potential herbicide due to its ability to inhibit specific biochemical pathways in plants. Research indicates that it can effectively control unwanted vegetation while minimizing harm to crops .
| Application | Effectiveness | Target Organism |
|---|---|---|
| Herbicide | Effective | Various weeds |
2.2. Male Sterility Induction
Another significant application is its role in inducing male sterility in hybrid seed production, which is vital for improving crop yields and ensuring genetic purity .
Biochemical Research
The compound's unique structure allows it to be utilized in various biochemical assays and studies.
3.1. Bioconjugation Studies
In bioconjugation research, this compound serves as a building block for synthesizing more complex molecules that can be used to study protein interactions and enzyme activities .
3.2. Peptide Modification
It has also been employed in peptide modification processes, enhancing the stability and functionality of peptide-based drugs .
Case Study 1: Cardiovascular Drug Development
A study focused on the synthesis of derivatives of this compound showed promising results as a cardiovascular agent with improved metabolic stability compared to existing drugs.
Case Study 2: Agricultural Biotechnology
Research published in a prominent agricultural journal demonstrated the successful application of the compound in creating male sterile lines of crops, leading to increased hybrid seed production efficiency.
Mechanism of Action
The mechanism of action of 4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The ethylamino chain can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The butanoic acid moiety can participate in acid-base interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Structural and Electronic Differences
- Nitro Group Positioning: Compounds like 4-[(4-Ethoxy-2-nitrophenyl)amino]-4-oxobutanoic acid () and 4-[(2-Chloro-4-nitrophenyl)amino]butanoic acid () highlight how nitro group placement (para vs. ortho) alters electronic effects. The target compound’s para-nitro group likely enhances electron withdrawal, affecting reactivity in nucleophilic substitution or redox reactions .
- Linker Modifications: The ethylamino linker in the target compound differs from oxo () or thienylmethyl groups (), impacting solubility and steric hindrance.
Physicochemical Properties
- Boiling Points/Melting Points : The hydroxyethyl-substituted analog () exhibits a high boiling point (540.1°C), attributed to hydrogen bonding and molecular weight . The target compound’s melting point is expected to be lower than this due to the absence of hydroxyethyl groups.
- Conformational Flexibility: The torsion angle of the carboxyl group in 4-(3-Methoxyphenoxy)butyric acid (174.73°) suggests a planar conformation, which may influence crystal packing and solubility .
Biological Activity
4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid, a compound with significant potential in medicinal chemistry, exhibits various biological activities due to its unique structural features. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
Key functional groups include:
- Amino group : Facilitates hydrogen bonding and ionic interactions.
- Carboxylic acid group : Involved in various biochemical interactions.
- Nitro group : Can participate in redox reactions, influencing the compound's reactivity and biological effects.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The nitro group can undergo reduction to form an amino derivative, which may enhance its interaction with biological macromolecules. The amino and carboxylic acid groups facilitate binding to enzymes and receptors, modulating their activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The nitro group contributes to redox reactions, potentially scavenging free radicals.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : Its ability to modulate neurotransmitter levels could provide neuroprotective benefits.
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Similar Compounds
| Compound | Antioxidant Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 4-Aminobutanoic acid | Low | Moderate | High |
| 4-Methoxybutanoic acid | High | Low | Low |
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through caspase activation.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration. Treatment with the compound resulted in reduced neuronal death and improved cognitive function in animal models subjected to oxidative stress, highlighting its potential for treating neurodegenerative diseases.
Q & A
Q. What are the best practices for analyzing degradation products under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
